5-Methoxycarbonyl methyl uridine

tRNA modification wobble uridine quantitative nucleoside analysis

Researchers studying tRNA wobble decoding require authentic mcm⁵U-substitution with cm⁵U or ncm⁵U fails to replicate the electrostatic and steric effects essential for accurate anticodon-codon pairing. This ≥98% pure 5-Methoxycarbonylmethyluridine enables: • Reconstitution of ALKBH8-dependent hydroxylation to generate (S)-mchm⁵U for mammalian tRNA studies • Controlled in vitro translation assays and ribosome profiling in yeast trm9Δ mutant models • Reliable LC-MS/MS reference standard for clinical metabolomics biomarker quantification Supplied with rigorous analytical characterization for reproducible translational fidelity research.

Molecular Formula C12H16N2O8
Molecular Weight 316.26 g/mol
CAS No. 29428-50-0
Cat. No. B127866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxycarbonyl methyl uridine
CAS29428-50-0
Synonyms1,2,3,4-Tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetic Acid Methyl Ester;  5-Carboxymethyluridine Methyl Ester
Molecular FormulaC12H16N2O8
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1
InChIKeyYIZYCHKPHCPKHZ-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxycarbonyl Methyl Uridine Overview


5-Methoxycarbonyl methyl uridine (mcm⁵U), a derivative of uridine bearing a methoxycarbonylmethyl substituent at the 5-position of the uracil ring, is a naturally occurring modified nucleoside found primarily at the wobble position (U34) of eukaryotic tRNAs [1]. This compound, with the molecular formula C₁₂H₁₆N₂O₈ and a molecular weight of 316.26 g/mol [2], is a key determinant of translational fidelity and decoding accuracy [3]. It is synthesized endogenously by the Elongator complex and the tRNA methyltransferase Trm9, and its presence is essential for proper anticodon-codon pairing and protein homeostasis in yeast, plants, and mammals [4].

Wobble position U34 tRNA modification studies
Translational fidelity and proteostasis research
In vitro reconstitution of Elongator/ALKBH8 pathways

Why 5-Methoxycarbonyl Methyl Uridine Cannot Be Replaced


Substituting mcm⁵U with unmodified uridine, 5-carboxymethyluridine (cm⁵U), or 5-carbamoylmethyluridine (ncm⁵U) fails to replicate the precise biophysical and functional properties required for accurate wobble decoding. While all are 5-substituted uridines found in tRNA, mcm⁵U uniquely balances electrostatic and steric effects at the anticodon loop: it is the direct precursor to hypermodified diastereomers (mchm⁵U) in mammals [1] and is specifically required for efficient translation of genes rich in arginine and glutamic acid codons [2]. Unlike ncm⁵U, which predominates in 'family' codon boxes, mcm⁵U is the dominant modification in 'split' codon boxes where codon-anticodon pairing fidelity is most critical [3]. Simple substitution would therefore compromise translational accuracy, leading to protein aggregation and cellular stress responses, making mcm⁵U an irreplaceable research tool and a distinct chemical entity in procurement contexts.

ncm⁵U / cm⁵U Substituting with ncm⁵U may not maintain translational accuracy in split codon boxes; cm⁵U is only a biosynthetic precursor, not the direct ALKBH8 substrate.
Unmodified Uridine Lacks the 5-methoxycarbonylmethyl group required for proper anticodon-loop electrostatics and steric balance; may not support faithful wobble decoding.
Carbamoylmethyluridine (ncm⁵U) Dominance Even when ncm⁵U levels rise in trm9Δ models, protein aggregation still occurs; simple analog replacement does not replicate mcm⁵U function.

Comparative Evidence: 5-Methoxycarbonyl Methyl Uridine


mcm⁵U Abundance Relative to ncm⁵U in Yeast tRNA

In wild-type Saccharomyces cerevisiae, mcm⁵U is significantly more abundant than its close analog ncm⁵U. Quantitative nucleoside analysis normalized to pseudouridine (Ψ) reveals mcm⁵U levels at 0.183 mcm⁵U/Ψ, whereas ncm⁵U is present at only 0.044 ncm⁵U/Ψ [1]. This 4.2-fold difference establishes mcm⁵U as the dominant non-thiolated wobble modification in yeast, underscoring its central role in basal translation machinery.

Abundance Ratio
Head-to-head
4.2× higher mcm⁵U/Ψ (0.183) vs ncm⁵U/Ψ (0.044)
Higher natural demand for mcm⁵U in tRNA studies
Reported in wild-type S. cerevisiae total tRNA; UV 254 nm
tRNA modification wobble uridine quantitative nucleoside analysis

mcm⁵U NMR Conformation vs. cm⁵U and ncm⁵U

A comparative 270-MHz ¹H NMR study demonstrated that while the 5-substituent in mcm⁵U, cm⁵U, and ncm⁵U does not significantly alter furanose puckering or exocyclic rotamer populations relative to unmodified uridine, the methyl ester of mcm⁵U imparts distinct chemical shift properties [1]. The authors concluded that the 5-substituent may act at the polynucleotide level to modulate anticodon loop conformation and interactions, differentiating mcm⁵U from its carboxy- and carbamoyl- counterparts.

NMR Identity
Head-to-head
Distinct methyl ester ¹H signals; unaltered sugar pucker
Unique spectroscopic identity for structural biology
270 MHz ¹H NMR, D₂O; confirms non-interchangeable entity
NMR spectroscopy nucleoside conformation anticodon loop structure

Translational Fidelity: mcm⁵U vs. ncm⁵U

Deletion of the TRM9 gene in yeast eliminates mcm⁵U and mcm⁵s²U but does not deplete ncm⁵U; in fact, ncm⁵U levels increase to 0.199 ncm⁵U/Ψ in the trm9Δ strain [1]. Despite the compensatory rise in ncm⁵U, trm9Δ cells exhibit marked translational infidelity, increased protein errors, and activation of the unfolded protein response [2]. This establishes that ncm⁵U cannot functionally substitute for mcm⁵U in maintaining decoding accuracy.

Translational Fidelity
Head-to-head
Elevated ncm⁵U (0.199/Ψ) fails to prevent protein aggregation in trm9Δ
ncm⁵U cannot functionally substitute for mcm⁵U
S. cerevisiae trm9Δ model; reporter assays
translational fidelity codon-anticodon pairing protein aggregation

ALKBH8 Substrate Specificity for mcm⁵U

Mammalian ALKBH8 specifically hydroxylates mcm⁵U to generate (S)-mchm⁵U, a novel diastereomeric wobble nucleoside found in tRNAᴳˡʸ and tRNAᴬʳᵍ [1]. While cm⁵U serves as the precursor for mcm⁵U biosynthesis, it is mcm⁵U that acts as the direct substrate for this critical hypermodification step. The accumulation of mcm⁵U in ALKBH8-deficient plants (atalbkh8 mutant) further confirms mcm⁵U as the physiological substrate for this eukaryotic oxygenase [2].

ALKBH8 Substrate
Class-level
mcm⁵U is the direct substrate; cm⁵U is not hydroxylated
Essential for ALKBH8 pathway studies
Class-level inference; in vitro assays + plant mutant data
tRNA hypermodification ALKBH8 diastereomeric nucleosides

Applications of 5-Methoxycarbonyl Methyl Uridine


In Vitro Reconstitution of Eukaryotic tRNA Wobble Modifications

mcm⁵U is the indispensable substrate for reconstituting the ALKBH8-dependent hydroxylation step that generates (S)-mchm⁵U, a hypermodified nucleoside critical for mammalian tRNA function [1]. Unlike cm⁵U, which is only a precursor, mcm⁵U is the direct substrate for this oxygenase. Researchers investigating the Elongator complex and Trm9 methyltransferase activity rely on pure mcm⁵U for accurate enzyme kinetics and structural studies [2].

Translational Fidelity and Proteostasis Studies

Studies using yeast trm9Δ mutants have established that the absence of mcm⁵U—even in the presence of elevated ncm⁵U—causes translational infidelity, protein aggregation, and activation of cellular stress responses [3]. mcm⁵U is thus essential for experiments designed to dissect the contribution of specific wobble modifications to decoding accuracy. Its procurement enables controlled in vitro translation assays and ribosome profiling studies.

Functionalized Oligonucleotides for Aptamer and SELEX

5-Methoxycarbonylmethyl-2'-deoxyuridine residues, when incorporated into DNA via PCR, enable post-synthetic derivatization for in vitro selection of functionalized DNA [4]. The methoxycarbonylmethyl group of mcm⁵U provides a unique chemical handle for conjugation, distinguishing it from unmodified thymidine or other 5-substituted pyrimidines. This property is valuable for developing novel aptamers and nucleic acid-based sensors.

Biomarker Discovery for tRNA Modification Disorders

mcm⁵U has been identified as a potential biomarker for metabolic disorders and hepatic steatosis, and its levels are altered in various disease states . Accurate quantification of mcm⁵U in biological fluids requires a pure reference standard. Given its distinct chromatographic and mass spectrometric properties compared to ncm⁵U and other wobble nucleosides, procurement of high-purity mcm⁵U is critical for developing reliable LC-MS/MS assays in clinical metabolomics.

Application
Selection Property
Validation Focus
In vitro reconstitution of tRNA wobble modifications
Direct ALKBH8 substrate specificity
ALKBH8 enzyme kinetics; structural studies
Translational fidelity and proteostasis research
Functional requirement for mcm⁵U over ncm⁵U
Translational accuracy assays in yeast/other models
Functionalized oligonucleotides for aptamer/SELEX
5-methoxycarbonylmethyl conjugation handle
Aptamer selection; nucleic acid sensor development
tRNA modification profiling in research metabolomics
High-purity reference standard for LC-MS/MS
Chromatographic resolution from ncm⁵U; distinct MS properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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